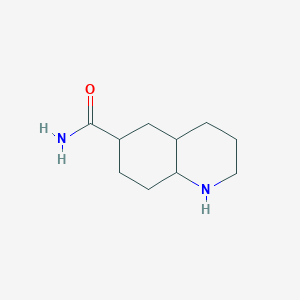

Decahydroquinoline-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Decahydroquinoline-6-carboxamide is a chemical compound with the molecular formula C10H18N2O . It is a carboxamide derivative, which is a class of compounds that are widely used in medicinal chemistry and have diverse pharmacological properties .

Synthesis Analysis

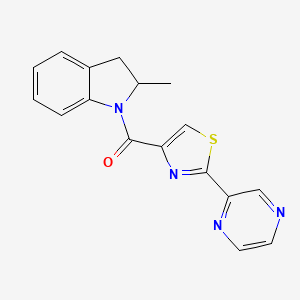

Decahydroquinoline-6-carboxamide can be synthesized stereoselectively using carbohydrate auxiliaries in the stereoselective syntheses of decahydroquinoline alkaloids . The synthetic route of novel indole derivatives, which are structurally similar to decahydroquinoline-6-carboxamide, involves reactions with 1,1’-carbonyldiimidazole (CDI) and either ammonia or hydrazine hydrate . Palladium-catalyzed aminocarbonylation has also been used to synthesize carboxamide derivatives .

Molecular Structure Analysis

The molecular structure of decahydroquinoline-6-carboxamide includes the arrangement of atoms and the chemical bonds that hold the atoms together . It has been studied using three-dimensional quantitative structure–activity relationships (3D-QSAR), comparative molecular field analysis (CoMFA), and comparative molecular similarity indices analysis (CoMSIA) .

Chemical Reactions Analysis

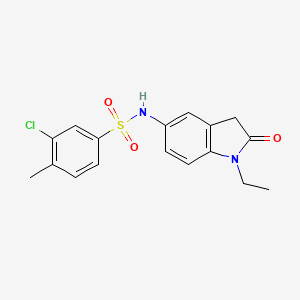

Carboxamides, including decahydroquinoline-6-carboxamide, play a significant role in organic and medicinal chemistry. They are involved in various synthetic methods such as carboxylic acid activation, amine activation, and transamidation . The chemoselective transformation into functional groups like amines, imines, enamines, nitriles, aldehydes, and alcohols is challenging due to the intrinsic stability of the amide bond .

Wirkmechanismus

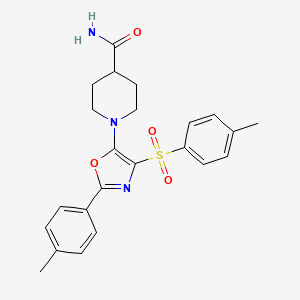

While the specific mechanism of action for decahydroquinoline-6-carboxamide is not explicitly mentioned in the search results, carboxamide derivatives have been studied for their potential therapeutic effects. For instance, they have been explored as potential inhibitors of cyclin-dependent kinases (CDK), which play a crucial role in cell cycle regulation .

Safety and Hazards

Zukünftige Richtungen

Carboxamide derivatives, including decahydroquinoline-6-carboxamide, are being explored for their potential therapeutic applications. They are being studied as potential anticancer agents, particularly as inhibitors of CDK4/6 . Furthermore, carboxamide derivatives are being investigated for their potential to restore IL-4 mediated repression of epidermal differentiation proteins .

Eigenschaften

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9/h7-9,12H,1-6H2,(H2,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWKBFYOTJPEHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CCC2NC1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Decahydroquinoline-6-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(4-ethoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2394581.png)

![3-[(6-Chloropyridin-3-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B2394583.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2394588.png)

![2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoic acid](/img/structure/B2394594.png)